N-(3,4-dimethoxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide
Description
N-(3,4-dimethoxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide is a synthetic acetamide derivative featuring a benzothiazinone core linked to a 3,4-dimethoxyphenyl substituent via an acetamide bridge. The compound’s structure combines a heterocyclic benzothiazinone moiety, known for its redox-active properties, with a methoxy-substituted aromatic ring, which may enhance solubility and modulate biological interactions.
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S/c1-23-13-8-7-11(9-14(13)24-2)19-17(21)10-16-18(22)20-12-5-3-4-6-15(12)25-16/h3-9,16H,10H2,1-2H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOIBUHZHYJEEOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3S2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide typically involves the following steps:
Formation of the Benzothiazine Ring: This can be achieved by the cyclization of appropriate precursors such as 2-aminobenzenethiol with α-haloketones under acidic or basic conditions.
Introduction of the Acetamide Group: The acetamide group can be introduced by reacting the benzothiazine intermediate with an acylating agent such as acetic anhydride or acetyl chloride.
Substitution with 3,4-Dimethoxyphenyl Group: The final step involves the substitution of the benzothiazine ring with the 3,4-dimethoxyphenyl group, which can be achieved through nucleophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce dihydro derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving benzothiazine derivatives.
Medicine: Potential therapeutic applications due to its pharmacological properties.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide would depend on its specific biological target. Generally, benzothiazine derivatives can interact with various molecular targets such as enzymes, receptors, or ion channels, leading to modulation of their activity. The presence of the acetamide group may enhance binding affinity and specificity.
Comparison with Similar Compounds
Key Observations :
- Solubility : Methoxy (OCH₃) groups improve solubility compared to halogenated analogs. The 3,4-dimethoxy configuration in the target compound may offer balanced solubility and bioavailability .
- Bioactivity : The 4-chlorophenyl analog (CAS 132858-26-5) demonstrates antifungal activity, suggesting that electron-withdrawing groups may enhance antimicrobial effects .
Modifications to the Benzothiazinone Core
Variations in the benzothiazinone ring include substitutions at the 6-position or modifications to the thiazinone oxygen/sulfur atoms:
Key Observations :
Antifungal Activity
- N-(Alkylaryl) analogs : Derivatives like N-(4-chlorophenyl)-2-(3-oxo-benzothiazin-2-yl)acetamide show moderate to strong antifungal activity against Candida and Aspergillus species .
- Structure-Activity Relationship (SAR) : Electron-withdrawing groups (Cl, CF₃) correlate with enhanced antifungal potency, while methoxy groups may reduce toxicity .
ADMET Properties
- Oral Bioavailability : In silico predictions for a related acetamide (N-(3,4-dimethoxyphenyl)-2-((2-methylpyrimidin-4-yl)thio)acetamide) suggest high gastrointestinal absorption and CYP450 compatibility .
- Drug-Likeness : Most analogs comply with Lipinski’s rule (molecular weight <500, logP <5), favoring developability .
Biological Activity
N-(3,4-dimethoxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide, also known as compound 8019-6737, is a synthetic compound that has garnered attention for its diverse biological activities. This article explores its chemical properties, biological effects, and potential therapeutic applications based on available research findings.
The molecular formula for this compound is C₁₈H₁₈N₂O₅, with a molecular weight of 342.35 g/mol. Key chemical properties include:
| Property | Value |
|---|---|
| Molecular Weight | 342.35 g/mol |
| LogP (Partition Coefficient) | 1.399 |
| Water Solubility (LogSw) | -2.00 |
| pKa | 10.82 |
| Polar Surface Area | 71.647 Ų |
These properties suggest moderate lipophilicity and potential for bioavailability.
Antimicrobial Properties
Research indicates that derivatives of benzothiazine compounds exhibit significant antimicrobial activity. For instance, studies have shown that similar compounds possess antibacterial and antifungal properties, suggesting that this compound may also demonstrate such effects. The structure of the compound allows it to interact with microbial enzymes or cell membranes effectively .
Anticancer Activity
Compounds containing the benzothiazine moiety have been explored for their anticancer properties. Preliminary studies suggest that this compound could inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest. For instance, related compounds have shown efficacy against various cancer cell lines such as HT-29 and TK-10 .
Neuroprotective Effects
Emerging evidence suggests neuroprotective potential for compounds similar to this compound. These compounds may modulate neurotransmitter systems or reduce oxidative stress in neural tissues .
Case Studies and Research Findings
- Anticancer Activity : A study reported that derivatives of benzothiazine exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and inhibition of tumor growth in vivo models .
- Antimicrobial Effects : In vitro studies demonstrated that related benzothiazine derivatives displayed potent antibacterial activity against Gram-positive and Gram-negative bacteria .
- Neuroprotective Studies : Research on similar compounds indicated potential neuroprotective effects via modulation of nitric oxide pathways and reduction of neuroinflammation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
